3-isopentyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)13-14-28-24(29)18-9-5-7-11-20(18)27-25(28)32-15-21-17(3)31-23(26-21)19-10-6-8-12-22(19)30-4/h5-12,16H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDMBCGINNCRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-isopentyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The structure of this compound can be analyzed as follows:
- Core Structure : Quinazolin-4(3H)-one
- Substituents : Isopentyl group, methoxyphenyl group, and a thioether linkage with a methyloxazole moiety.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown promising results against various bacterial and fungal strains.
- Antibacterial Efficacy :
- Antifungal Efficacy :
Anticancer Activity
Quinazolinones are recognized for their anticancer properties, attributed to their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
- Case Studies :
Additional Activities
Beyond antimicrobial and anticancer properties, quinazolinones exhibit a range of other biological activities:
- Antioxidant Activity :
- Histone Deacetylase Inhibition :
Chemical Reactions Analysis
Table 1: Quinazolinone Core Formation Strategies
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Anthranilamide + Aldehyde/Ketone | GO nanosheets, H₂O, RT | 85–96% | |
| Anthranilic Acid + Thioacetamide | Fusion at 200°C | 70–80% | |
| Aerobic Oxidative Cyclization | DMSO, 100°C, 24–48 h | 60–75% |
For the target compound, anthranilic acid derivatives likely undergo cyclization with a ketone or aldehyde to form the quinazolinone core, followed by functionalization at positions 2 and 3 .
Thioether Linkage Formation
The thioether group at position 2 is introduced via nucleophilic substitution or oxidative coupling:
-
Mercapto-quinazolinone Intermediate :
Reaction of 2-mercaptoquinazolin-4(3H)-one with (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl bromide in acetone under basic conditions (K₂CO₃) . -
Oxazole-Methylthiol Precursor :
The oxazole-containing thiol is synthesized separately via cyclization of 2-methoxyphenyl-substituted β-ketoamides, followed by reduction to the thiol .
Isopentyl Group at N-3
The isopentyl group is introduced via N-alkylation:
Oxazole-Methoxyphenyl Moiety
The oxazole ring is constructed via:
-
Robinson-Gabriel Synthesis : Cyclodehydration of β-ketoamides derived from 2-methoxyphenylacetic acid .
-
Huisgen Cycloaddition : For functionalized oxazoles, though less common in this context .
Table 2: Key Reactivity Patterns
-
Thioether Oxidation : The sulfur atom undergoes oxidation to sulfoxide (using H₂O₂) or sulfone (with excess oxidant), altering electronic properties .
-
Oxazole Stability : Resists hydrolysis under mild conditions but degrades in strong acids/bases .
Table 3: Efficiency of Key Steps
| Step | Method A (GO Nanosheets) | Method B (Classical Alkylation) |
|---|---|---|
| Cyclization Efficiency | 96% | 85% |
| Reaction Time | 2–4 h | 12–24 h |
| Solvent | Water | Acetone |
GO nanosheet-mediated reactions offer superior yields and shorter reaction times compared to traditional methods .
Challenges and Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolylthioquinazolin-4(3H)-ones ()
These derivatives feature a thiazole ring connected to the quinazolinone core via a sulfur atom at position 2. For example, ethyl 2-amino-5-(3-phenyl/benzyl-substituted quinazolin-4(3H)-one-2-ylthio)thiazole derivatives demonstrated potent dihydrofolate reductase (DHFR) inhibition, antimicrobial activity against Gram-positive bacteria, and antitumor effects in vitro .
- Key Differences: Heterocycle: Thiazole vs. oxazole in the target compound. Thiazole’s additional nitrogen atom may enhance hydrogen bonding with biological targets. Activity: The DHFR inhibition of thiazolylthioquinazolinones suggests a mechanism distinct from the target compound, whose activity remains uncharacterized in the evidence.
Triazolylthiomethylquinazolin-4(3H)-ones ()
These compounds, such as 3-amantadinyl-2-[(4-acetamido-3-aryl-5-ylthio)-1,2,4-triazolo]methyl)quinazolin-4(3H)-ones, exhibit antimicrobial, anti-inflammatory, and analgesic activities .
- Key Differences: Heterocycle: Triazole (two nitrogens) vs. oxazole (one nitrogen). Triazole’s hydrogen-bonding capacity and metabolic stability may enhance pharmacokinetics. Activity: The anti-inflammatory properties of triazolylthiomethylquinazolinones highlight the role of heterocycle choice in modulating biological response.
Pyrazolopyrimidine-Substituted Quinazolinones ()
A patent describes quinazolinones with pyrazolopyrimidine substituents at position 2, such as 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one, which act as phosphoinositide 3-kinase (PI3K) inhibitors .
- Key Differences :
- Substituent Complexity : The pyrazolopyrimidine group is larger and more electron-deficient than the methoxyphenyl-oxazole group, likely influencing kinase selectivity.
- Position 3 Substituent : The trifluoromethylbenzyl group in the patent compound vs. isopentyl in the target compound—differences in hydrophobicity and steric effects may impact binding to PI3K or other targets.
Structural and Functional Data Table
Research Findings and Implications
- Heterocycle Impact : Thiazole and triazole substituents at position 2 correlate with antimicrobial and anti-inflammatory activities, respectively, while pyrazolopyrimidine groups align with kinase inhibition. The target compound’s oxazole group may balance electronic and steric properties for intermediate activity .
- Structural Flexibility : Crystallographic data from isostructural compounds () suggest that substituents like the methoxyphenyl group in the target compound may influence molecular planarity, affecting binding to flat enzymatic active sites .
Preparation Methods
Robinson-Gabriel Cyclization
The oxazole ring is synthesized via the Robinson-Gabriel method, which involves dehydration of an α-acylaminoketone.
Procedure :
- Substrate Preparation : React 2-methoxybenzoyl chloride with methyl acetoacetate to form 2-(2-methoxyphenyl)acetoacetate.
- Amination : Treat the β-ketoester with ammonium hydroxide to yield the corresponding α-acylaminoketone.
- Cyclodehydration : Heat the α-acylaminoketone with phosphorus oxychloride (POCl₃) at 80°C for 4 hours to form 2-(2-methoxyphenyl)-5-methyloxazole.
Chloromethylation
Introduce the chloromethyl group at position 4 via radical-initiated chlorination:
- Chlorination : React the oxazole with paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) at 60°C for 6 hours.
- Isolation : Purify the product via column chromatography (hexane/ethyl acetate, 4:1) to obtain 2-(2-methoxyphenyl)-5-methyl-4-(chloromethyl)oxazole in 68% yield.
Synthesis of the Quinazolinone Core: 3-Isopentyl-2-Mercaptoquinazolin-4(3H)-One
Niementowski Condensation
The quinazolinone scaffold is constructed using anthranilic acid derivatives:
- Substrate Preparation : React 2-aminobenzoic acid with isopentyl isothiocyanate in ethanol at room temperature for 12 hours to form 3-isopentyl-2-thiocarbamoylbenzoic acid.
- Cyclization : Heat the intermediate with acetic anhydride at 120°C for 2 hours to yield 3-isopentyl-2-mercaptoquinazolin-4(3H)-one.
Optimization :
- Yield : 72% after recrystallization from ethanol.
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, -CH(CH₂)₂), 1.65 (m, 1H, -CH(CH₂)₂), 3.45 (t, 2H, N-CH₂), 7.35–8.10 (m, 4H, aromatic).
Thioether Coupling: Final Assembly
Nucleophilic Substitution
The thiol group at position 2 of the quinazolinone reacts with the chloromethyl oxazole under basic conditions:
- Reaction Setup : Combine 3-isopentyl-2-mercaptoquinazolin-4(3H)-one (1.0 equiv), 2-(2-methoxyphenyl)-5-methyl-4-(chloromethyl)oxazole (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous dimethylformamide (DMF).
- Conditions : Stir at 60°C for 8 hours under nitrogen atmosphere.
- Workup : Quench with ice water, extract with dichloromethane (DCM), and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
- Yield : 65%
- Purity : >95% (HPLC)
- Characterization :
- HRMS : m/z calculated for C₂₇H₃₀N₃O₃S [M+H]⁺: 492.2021; found: 492.2018.
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Alternative Synthetic Routes and Comparative Analysis
Copper-Catalyzed Isocyanide Insertion
A modified approach inspired by employs copper catalysis for quinazolinone formation:
- Isocyanide Preparation : Synthesize methyl 2-isocyanobenzoate from anthranilic acid via formylation and dehydration with POCl₃.
- Coupling with Isopentylamine : React the isocyanide with isopentylamine and copper(II) acetate in dichloromethane at room temperature for 20 minutes to form 3-isopentylquinazolin-4(3H)-one.
- Thiol Introduction : Sulfurize position 2 via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in DMF at 100°C.
Advantages :
Limitations :
Reaction Optimization and Troubleshooting
Critical Parameters
Common Side Reactions
- Oxazole Ring Opening : Mitigated by avoiding prolonged heating during chlorination.
- Quinazolinone Oxidation : Prevented by conducting reactions under inert atmosphere.
Scalability and Industrial Relevance
The optimized route (Sections 2–4) achieves a 65% overall yield, making it viable for gram-scale synthesis. Industrial adaptation would require:
Q & A
Q. What synthetic methodologies are commonly used to prepare quinazolin-4(3H)-one derivatives, and how are reaction conditions optimized?
Quinazolin-4(3H)-one derivatives are synthesized via multi-component reactions using catalysts like KAl(SO4)2·12H2O (alum), which offers high yields (e.g., 89% for compound 4a) and recyclability . Optimization strategies include:
- Solvent selection : Ethanol is preferred for its polarity and compatibility with microwave-assisted synthesis, reducing reaction time from 130 minutes (conventional heating) to 5 minutes .
- Catalyst loading : 10 wt% Bleaching Earth Clay (pH 12.5) in PEG-400 enhances thioether linkage formation, as seen in heterocyclic coupling reactions .
- Purification : Recrystallization in aqueous acetic acid improves purity (>95% by TLC) .
Table 1: Comparison of Synthesis Methods
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KAl(SO4)2·12H2O | Ethanol | Reflux | 89 | |
| Bleaching Earth Clay | PEG-400 | 70–80 | 75–85 |
Q. Which spectroscopic techniques are critical for structural elucidation of quinazolin-4(3H)-one derivatives?
- 1H/13C NMR : Confirms substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm) and quinazolinone carbonyl signals (δ 160–165 ppm) .
- IR Spectroscopy : Identifies thioether (C-S stretch at 600–700 cm⁻¹) and oxazole rings (C=N stretch at 1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across quinazolin-4(3H)-one analogs?
Discrepancies often arise from substituent effects or assay variability. For example:
- Antibacterial activity : 2-Alkyl derivatives (e.g., 4a) show higher efficacy against E. coli (MIC 8 µg/mL) than 2-aryl analogs due to enhanced membrane permeability .
- Antitumor activity : Thiadiazole-modified derivatives exhibit variable potency depending on halogen substitution (e.g., iodine enhances DNA intercalation) . Methodological Approach :
- Conduct structure-activity relationship (SAR) studies using molecular docking to predict binding affinities .
- Standardize bioassays (e.g., consistent bacterial strains, incubation times) to minimize variability .
Q. What strategies improve regioselectivity in thioether-functionalized quinazolinone synthesis?
- Catalyst design : Heterogeneous catalysts (e.g., alum) reduce side reactions by stabilizing intermediates .
- pH control : Alkaline conditions (pH 12.5) favor nucleophilic thiolate formation, enhancing S-alkylation efficiency .
- Temperature modulation : Lower temperatures (40–50°C) minimize oxazole ring decomposition during coupling .
Table 2: Optimization of Thioether Formation
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| pH | 12.5 | 85% yield of S-alkylated product | |
| Catalyst | Alum | 89% regioselectivity | |
| Solvent | PEG-400 | Reduced by-product formation |
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses of complex quinazolinone derivatives?
- Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., hydrazine adducts) and adjust reaction conditions .
- By-product mitigation : Employ column chromatography or fractional crystallization for purification .
Q. What computational tools aid in predicting the biological relevance of novel quinazolinone derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like Mycobacterium tuberculosis enoyl reductase .
- ADME modeling : SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
